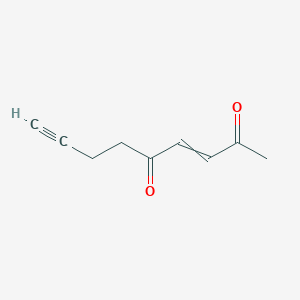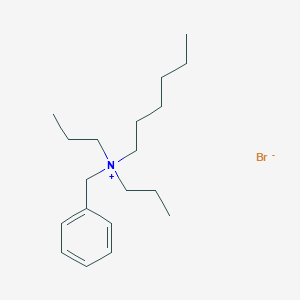
Non-3-en-8-yne-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Non-3-en-8-yne-2,5-dione is an organic compound characterized by the presence of both an alkyne and an enone functional group. This compound is of interest due to its unique structure, which combines a triple bond (alkyne) and a conjugated ketone (enone), making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Non-3-en-8-yne-2,5-dione can be synthesized through various methods. One common approach involves the Paal–Knorr synthesis, which is used to create substituted furans, pyrroles, or thiophenes from 1,4-diketones . The synthesis typically requires an acid catalyst for the furan formation, a primary amine for pyrrole synthesis, or phosphorus pentasulfide for thiophene synthesis .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Non-3-en-8-yne-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or the alkyne to an alkene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the enone group is particularly reactive.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the enone group under mild conditions.
Major Products Formed
The major products formed from these reactions include alcohols, alkenes, diketones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Non-3-en-8-yne-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: this compound is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which Non-3-en-8-yne-2,5-dione exerts its effects involves its reactive functional groups. The enone group can participate in Michael addition reactions, while the alkyne group can undergo cycloaddition reactions . These reactions allow the compound to interact with various molecular targets, including enzymes and receptors, influencing biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Non-2-en-4-yne-1,3-dione: Similar structure but different positioning of the functional groups.
Hex-3-en-5-yne-2-one: Another compound with both alkyne and enone groups but with a shorter carbon chain.
Uniqueness
Non-3-en-8-yne-2,5-dione is unique due to its specific arrangement of functional groups, which provides distinct reactivity and versatility in synthesis. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable intermediate in organic chemistry.
Propriétés
Numéro CAS |
90072-85-8 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
non-3-en-8-yne-2,5-dione |
InChI |
InChI=1S/C9H10O2/c1-3-4-5-9(11)7-6-8(2)10/h1,6-7H,4-5H2,2H3 |
Clé InChI |
FWRZNNZFHPLWAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CC(=O)CCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(3-Chloropropyl)-1-methyl-1H-indol-2-yl]-2-methoxybenzamide](/img/structure/B14375756.png)

![16-Oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14375769.png)


![Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate](/img/structure/B14375797.png)
![{[5-(Methanesulfonyl)pentyl]oxy}benzene](/img/structure/B14375798.png)
![N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14375800.png)
![1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14375804.png)
![3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14375809.png)
![{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14375815.png)

![1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14375818.png)
